molecular formula C15H23N7O2 B4018331 4-N-ethyl-2-N-propan-2-yl-6-(6-propan-2-yloxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine

4-N-ethyl-2-N-propan-2-yl-6-(6-propan-2-yloxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine

Cat. No.: B4018331
M. Wt: 333.39 g/mol
InChI Key: DLKSWNHIZOHNRI-UHFFFAOYSA-N
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Description

4-N-ethyl-2-N-propan-2-yl-6-(6-propan-2-yloxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family. This compound is known for its significant herbicidal activity, particularly against resistant weed species. It is structurally characterized by the presence of a triazine ring substituted with various functional groups, which contribute to its biological activity.

Properties

IUPAC Name

4-N-ethyl-2-N-propan-2-yl-6-(6-propan-2-yloxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O2/c1-6-16-13-18-14(17-9(2)3)20-15(19-13)24-12-8-7-11(21-22-12)23-10(4)5/h7-10H,6H2,1-5H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKSWNHIZOHNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OC(C)C)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-N-ethyl-2-N-propan-2-yl-6-(6-propan-2-yloxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine involves multiple steps. One common synthetic route includes the nucleophilic substitution of cyanuric chloride with appropriate amines and alcohols. The reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete substitution. Industrial production methods may involve continuous flow reactors to optimize yield and reduce reaction time .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted triazines. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

4-N-ethyl-2-N-propan-2-yl-6-(6-propan-2-yloxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a model compound in studying the reactivity of triazine derivatives.

    Biology: Its herbicidal properties make it a subject of study in plant biology and weed management.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the formulation of herbicides for agricultural applications.

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting photosystem II in plants. It binds to the D1 protein of the photosystem II complex, blocking electron transport and ultimately leading to the death of the plant. The molecular targets involved include the QB binding site of the D1 protein, and the pathway affected is the photosynthetic electron transport chain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-N-ethyl-2-N-propan-2-yl-6-(6-propan-2-yloxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
4-N-ethyl-2-N-propan-2-yl-6-(6-propan-2-yloxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine

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